molecular formula C19H24N2O4 B560204 (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B560204
M. Wt: 344.4 g/mol
InChI Key: DXUZZRDHJMOLTN-MRYVXRNOSA-N
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Preparation Methods

Chemical Reactions Analysis

SDZ SER 082 fumarate undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not extensively covered.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include standard laboratory chemicals and controlled environments to ensure the stability and integrity of the compound .

Scientific Research Applications

SDZ SER 082 fumarate has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.

    Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.

    Medicine: Research focuses on its potential use in treating depression and other neurological conditions.

Comparison with Similar Compounds

SDZ SER 082 fumarate is unique due to its selective antagonism of 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Similar compounds include:

    Ketanserin: A selective antagonist for 5-hydroxytryptamine 2A receptors.

    Ritanserin: Another selective antagonist for 5-hydroxytryptamine 2A receptors.

    SB-200646: A selective antagonist for 5-hydroxytryptamine 2B receptors.

These compounds share similar receptor targets but differ in their selectivity and affinity for various 5-hydroxytryptamine receptor subtypes .

Biological Activity

The compound known as (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2C_{15}H_{20}N_{2} with a molecular weight of 228.33 g/mol. The compound features a unique tetracyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
IUPAC Name(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
CAS Number141474-54-6

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its interaction with neurotransmitter systems and its potential therapeutic applications.

The compound acts primarily as a mixed antagonist at serotonin receptors (5-HT2B and 5-HT2C). This interaction modulates neurotransmission pathways associated with mood regulation and anxiety responses:

  • Serotonin Receptor Interaction : By binding to the 5-HT2B and 5-HT2C receptors, the compound inhibits their activation by endogenous serotonin.
  • Influence on Cellular Signaling : This inhibition leads to downstream effects on intracellular signaling pathways, impacting gene expression and cellular metabolism.

Case Studies

  • Antidepressant Effects : A study demonstrated that compounds similar to (E)-but-2-enedioic acid exhibited significant antidepressant-like effects in animal models by altering serotonin levels in the brain.
  • Anti-inflammatory Properties : Research indicated that the compound could inhibit pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease therapies.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

  • Absorption and Metabolism : The compound demonstrates moderate lipophilicity (LogP = 4.43830), suggesting a favorable absorption profile across biological membranes.
  • Safety Profile : Toxicological assessments indicate that while the compound has beneficial effects at therapeutic doses, high concentrations may lead to adverse effects such as neurotoxicity.

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZZRDHJMOLTN-MRYVXRNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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